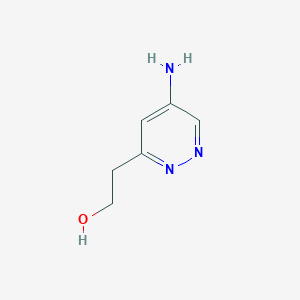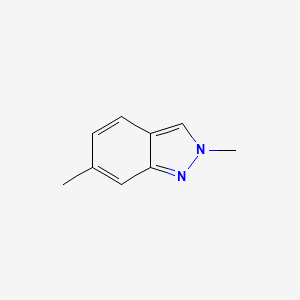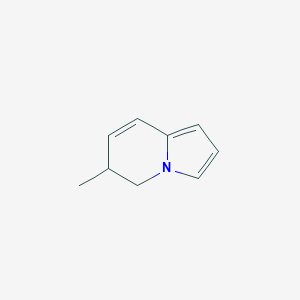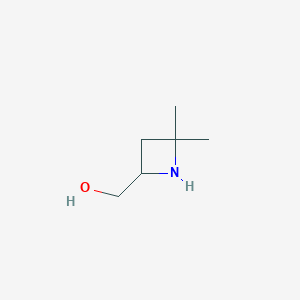
3,3-Difluoroazetidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoroazetidine-2-carboxamide: is a fluorinated azetidine derivative. This compound is characterized by the presence of two fluorine atoms attached to the azetidine ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research fields due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoroazetidine-2-carboxamide typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluoroazetidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
3,3-Difluoroazetidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoroazetidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and reactivity with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
3,3-Difluoropyrrolidine: Another fluorinated azetidine derivative with similar structural features.
3,3-Difluoroazetidine hydrochloride: A closely related compound with a hydrochloride salt form.
Azetidine: The parent compound without fluorine substitution.
Uniqueness: 3,3-Difluoroazetidine-2-carboxamide is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties and reactivity compared to non-fluorinated azetidine derivatives. This makes it a valuable compound for various research applications, particularly in the development of new materials and bioactive molecules.
Propiedades
Fórmula molecular |
C4H6F2N2O |
|---|---|
Peso molecular |
136.10 g/mol |
Nombre IUPAC |
3,3-difluoroazetidine-2-carboxamide |
InChI |
InChI=1S/C4H6F2N2O/c5-4(6)1-8-2(4)3(7)9/h2,8H,1H2,(H2,7,9) |
Clave InChI |
WZRICASFHTUWSB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(N1)C(=O)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine](/img/structure/B11924047.png)



![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)





![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)
